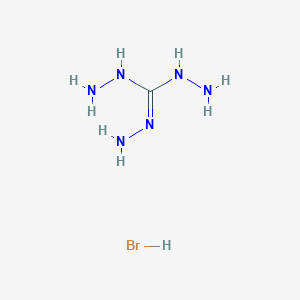

1,2,3-Triaminoguanidine;hydrobromide

Description

1,2,3-Triaminoguanidine hydrobromide (TAG-HBr) is a nitrogen-rich salt derived from triaminoguanidine (TAG), a non-azide energetic compound. TAG derivatives are characterized by high nitrogen content (>70% in TAG-HCl ), thermal stability, and positive formation enthalpy, making them valuable in energetic materials and coordination chemistry . TAG-HBr likely shares these traits, with the bromide anion influencing solubility, density, and decomposition behavior compared to other salts.

Properties

CAS No. |

57931-28-9 |

|---|---|

Molecular Formula |

CH9BrN6 |

Molecular Weight |

185.03 g/mol |

IUPAC Name |

1,2,3-triaminoguanidine;hydrobromide |

InChI |

InChI=1S/CH8N6.BrH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H |

InChI Key |

OUMKITXAIXPIOB-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(NN)NN.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Triaminoguanidine;hydrobromide can be synthesized through the reaction of hydrazine with guanidine derivatives. One common method involves treating hydrazine with guanidine nitrate, hydrochloride, perchlorate, or picrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as precipitation, filtration, and crystallization to isolate and purify the compound. The use of hydrazine hydrate and guanidine salts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triaminoguanidine;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen-containing products.

Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitrogen-containing compounds, such as triazoles, tetrazoles, and tetrazines. These products are often used in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

1,2,3-Triaminoguanidine;hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of high-energy materials and as a component in propellants and explosives.

Mechanism of Action

The mechanism of action of 1,2,3-Triaminoguanidine;hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can participate in catalytic processes and other chemical transformations. Additionally, the high nitrogen content of the compound makes it a valuable precursor for the synthesis of nitrogen-rich compounds .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Key Observations :

- TAG-HBr and TAG-HCl share the same cationic structure but differ in anion size and polarizability, affecting solubility and lattice energy. Bromide’s larger ionic radius may enhance solubility in polar solvents compared to chloride .

- TAG-NO₃ incorporates a nitrate anion, increasing oxygen balance but reducing thermal stability (decomposes violently at 230°C ).

Thermal Stability and Decomposition

Table 2: Thermal Behavior Comparison

Key Observations :

- TAG-HCl’s role in synthesizing tetrazines highlights its stability under controlled conditions , whereas TAG-NO₃’s explosive decomposition limits its handling .

- The bromide anion in TAG-HBr may moderate reactivity compared to nitrate, but its thermal profile remains less characterized.

Solubility and Solvation Effects

- TAG-HBr and TAG-HCl : Both are highly soluble in polar aprotic solvents (e.g., DMF, pyridine). In DMF, hydrobromide salts (e.g., dipyrromethene hydrobromide) undergo deprotonation, releasing HBr and forming free bases .

- TAG-NO₃: Nitrate’s strong oxidizing nature may reduce solubility in non-polar solvents compared to halide salts .

Q & A

Q. What are the critical physicochemical properties of 1,2,3-triaminoguanidine hydrobromide, and how do they influence experimental handling?

Methodological guidance: Key properties include hygroscopicity, thermal stability, and solubility. For safe handling:

- Use anhydrous conditions to prevent hydrolysis (due to hygroscopic nature).

- Avoid heating above 230°C, as decomposition releases toxic NOx and HBr gases .

- Solubility tests in water/ethanol mixtures (1:1 v/v) are recommended for reaction setups, as pure organic solvents may not dissolve the compound effectively .

Q. How should researchers characterize the purity of 1,2,3-triaminoguanidine hydrobromide?

Methodological guidance: Combine elemental analysis (C, H, N) with spectroscopic methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for NH2 proton signals (δ 5.5-6.5 ppm) and guanidinium carbons (δ 155-160 ppm).

- FT-IR : Confirm NH2 stretches (3200-3400 cm<sup>-1</sup>) and absence of carbonyl peaks (to rule out acylation byproducts).

- TGA/DSC : Verify thermal stability up to 200°C and monitor decomposition exotherms .

Advanced Research Questions

Q. How can researchers optimize acylation reactions of 1,2,3-triaminoguanidine hydrobromide to achieve selective substitution patterns?

Methodological guidance:

- Tri-substitution : Use weakly hydrolyzable acyl chlorides (e.g., benzoyl chloride) under mild alkaline conditions (pH 9-10, room temperature). Avoid aqueous media to minimize hydrolysis .

- Mono-/di-substitution : Employ stepwise stoichiometry (1-2 eq. acyl chloride) in DMF with triethylamine as a base. Monitor reaction progress via <sup>15</sup>N NMR to distinguish NH2 (δ 80-100 ppm) and acylated NH (δ 100-120 ppm) .

- Byproduct mitigation : Control temperature (<40°C) to avoid mesoionic triazolium formation, which dominates under alkaline, high-temperature conditions .

Q. What experimental strategies are effective for studying the thermal decomposition kinetics of 1,2,3-triaminoguanidine hydrobromide?

Methodological guidance:

- Use TGA-FTIR-MS coupling to correlate mass loss with gas evolution (e.g., HBr, NH3).

- Apply Kissinger analysis to non-isothermal DSC data for activation energy (Ea) calculation:

where β = heating rate, Tp = decomposition peak temperature.

Q. How can coordination chemistry approaches enhance the functionality of 1,2,3-triaminoguanidine hydrobromide in materials science?

Methodological guidance:

- Ligand design : Utilize the guanidinium NH2 groups to coordinate transition metals (e.g., Co<sup>2+</sup>, Dy<sup>3+</sup>) in ethanol/water solvents. Adjust pH (6-8) to deprotonate NH2 without precipitating the metal hydroxide .

- Functionalization : Graft onto graphene oxide (GO) via amidation reactions to create energetic nanocomposites. Characterize using XPS (N 1s binding energy shifts) and TEM to confirm dispersion .

- Magnetic properties : For rare-earth complexes (e.g., Dy<sup>3+</sup>), measure AC susceptibility to assess single-ion magnet behavior and energy barriers (Ueff) .

Q. How should researchers address contradictions in reported reaction outcomes for triaminoguanidine derivatives?

Methodological guidance:

- Reproduce conditions : Verify solvent purity (e.g., trace water in DMF may hydrolyze acyl chlorides).

- Byproduct analysis : Use LC-MS to detect low-abundance species (e.g., triazolium salts) that may form under specific conditions .

- Cross-validate characterization : Compare XRD data with computational models (DFT-optimized structures) to resolve crystallographic ambiguities .

Methodological Tables

Table 1. Key spectroscopic signatures for triaminoguanidine derivatives:

Table 2. Thermal decomposition parameters for triaminoguanidine derivatives:

| Compound | Tonset (°C) | Ea (kJ/mol) | Major Gas Products |

|---|---|---|---|

| Hydrobromide | ~200 | 120-140 (est.) | HBr, NH3, HCN |

| Nitrate | 230 | 145 | NOx, H2O |

| GO-composite | 250 | 160 | CO2, HBr |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.